N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
Description
This compound is a 1,2,4-triazole derivative featuring a 3-methylphenyl substituent at position 4 of the triazole ring. A sulfanyl group at position 5 connects to a carbamoyl methyl moiety linked to a 4-fluorophenyl group, while a benzamide group at position 3 is functionalized with a morpholine-4-sulfonyl group.
Properties
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN6O5S2/c1-20-3-2-4-24(17-20)36-26(33-34-29(36)42-19-27(37)32-23-9-7-22(30)8-10-23)18-31-28(38)21-5-11-25(12-6-21)43(39,40)35-13-15-41-16-14-35/h2-12,17H,13-16,18-19H2,1H3,(H,31,38)(H,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKLUMLJUVVFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide, also referred to as C592-3608, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of C592-3608 is , with a complex structure that includes a triazole ring and various functional groups that may influence its biological activity. The compound's IUPAC name reflects its intricate design aimed at targeting specific biological pathways.
C592-3608 is hypothesized to interact with multiple biological targets. The presence of the triazole moiety suggests potential antifungal or antibacterial properties, as triazoles are known for inhibiting fungal cytochrome P450 enzymes. Additionally, the sulfonamide group may confer anti-inflammatory effects by modulating immune responses.
Antimicrobial Activity
Research indicates that compounds similar to C592-3608 exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various fungi and bacteria by disrupting cell membrane integrity and function.
Anti-inflammatory Effects
The compound's morpholine and sulfonamide components suggest potential anti-inflammatory action. In vitro studies have demonstrated that related sulfonamides can inhibit pro-inflammatory cytokines, thus providing a basis for further investigation into C592-3608's efficacy in inflammatory diseases.
Anticancer Potential
Emerging studies have highlighted the anticancer potential of triazole-based compounds. For example, derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The specific activity of C592-3608 against various cancer cell lines remains an area for future research.
Case Studies
- In Vitro Studies : A study demonstrated that a related triazole compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. This supports the hypothesis that C592-3608 may possess similar anticancer activity.
- Animal Models : Preliminary investigations in animal models indicated that compounds with structural similarities to C592-3608 reduced tumor growth in xenograft models, suggesting a promising therapeutic avenue.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. For example:
These reactions are critical for modulating the compound’s pharmacokinetic properties. The morpholine-sulfonyl group remains stable under these conditions due to its electron-withdrawing nature .
Hydrolysis Reactions
The carbamoyl and benzamide groups undergo hydrolysis under acidic or basic conditions:
Hydrolysis kinetics depend on pH and temperature, with the triazole ring stabilizing the intermediate .
Nucleophilic Substitution
The triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions. For instance:
These modifications are pivotal in structure-activity relationship (SAR) studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization of the 3-methylphenyl group:
Stability Under Physiological Conditions
The compound’s stability in biological matrices was assessed:
Photochemical Reactivity
UV irradiation studies revealed:
| Wavelength (nm) | Exposure Time | Degradation Products | Notes | Reference |
|---|---|---|---|---|
| 254 | 2h | Triazole ring-opened byproducts | Requires light-protected storage |
Key Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound shares the 1,2,4-triazole core with and compounds but differs in substituent patterns. The morpholine-sulfonyl benzamide group is structurally analogous to ’s oxadiazole derivative, suggesting shared solubility or target-binding properties.
- The 4-fluorophenylcarbamoyl group in the target compound is distinct from the 3-fluorobenzyl sulfonyl group in , which may influence specificity toward fungal vs. bacterial targets .
Antifungal Activity :
- The triazole-thiadiazole hybrid in demonstrated strong antifungal activity, attributed to the 3-fluorobenzyl sulfonyl group and thiadiazole ring. The target compound’s 4-fluorophenylcarbamoyl and triazole core may confer similar activity but requires experimental validation .
- Nitro-substituted triazoles () showed enhanced antimycobacterial activity compared to non-nitro analogues. The target compound lacks a nitro group but includes electron-withdrawing fluorine, which may optimize binding to oxidative enzymes .
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholine-sulfonyl group (logP ~1.2) enhances aqueous solubility compared to non-sulfonated triazoles (logP ~3.5) .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : Fluorine at the phenyl ring (target compound and ) enhances metabolic stability and target affinity via hydrophobic and electrostatic interactions .
- Sulfonyl Groups : The morpholine-sulfonyl moiety (target compound, ) may act as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., 5-lipoxygenase-activating protein in ) .
- Triazole Core : Essential for metal coordination in enzyme active sites, as seen in antifungal triazoles () and kinase inhibitors .
Computational and Spectral Characterization
- Docking Studies : Glide docking () predicts the target compound’s triazole and benzamide groups interacting with fungal CYP51 or bacterial enzymes, similar to triazole-thiadiazole hybrids .
- Spectral Data : IR and NMR () confirm tautomeric forms and substituent positions. The target compound’s C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) bands would align with triazole-thione tautomers .
Preparation Methods
Cyclocondensation of Amidrazones
The 1,2,4-triazole ring is typically synthesized via cyclization of amidrazones or acylhydrazines with carbonyl equivalents. A validated approach involves reacting 3-methylphenyl hydrazine with a thiourea derivative under acidic conditions to form the triazole skeleton. For example:
$$
\text{3-Methylphenyl hydrazine} + \text{Thiocarbamoyl chloride} \xrightarrow{\text{HCl, EtOH}} \text{4-(3-Methylphenyl)-5-mercapto-4H-1,2,4-triazole}
$$
This intermediate provides the 4-(3-methylphenyl) and 5-sulfanyl substituents critical for downstream functionalization.
Copper-Catalyzed Cyclization
Alternative routes employ CuCl₂ -mediated cyclization of amidrazones with DMF as a methylene donor. This method achieves high regioselectivity for 1,2,4-triazoles and tolerates electron-withdrawing/donating groups on the aryl substituent. Reaction conditions (80–100°C, 12–24 h) yield the triazole core in 85–90% efficiency .
Functionalization of the 5-Sulfanyl Group
The 5-sulfanyl group undergoes nucleophilic substitution to introduce the 4-fluorophenyl carbamoyl methyl side chain.
Alkylation with Chloroacetamide Derivatives
Treatment of 5-mercapto-4-(3-methylphenyl)-4H-1,2,4-triazole with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of K₂CO₃ in DMF facilitates S-alkylation:
$$
\text{5-SH-Triazole} + \text{ClCH₂CONH(4-F-C₆H₄)} \xrightarrow{\text{K₂CO₃, DMF}} \text{5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-Triazole}
$$
Yields exceed 75% when reactions are conducted at 60°C for 6–8 h.
Thiol-Ene Click Chemistry
Modern approaches exploit thiol-ene reactions under UV light to couple the mercapto-triazole with allyl carbamates, though this method requires stringent control over stoichiometry and radical initiators.
Installation of the 3-Benzamidomethyl Group
The 3-position is functionalized via reductive amination or nucleophilic substitution.
Mannich Reaction
Condensation of the triazole with 4-(morpholine-4-sulfonyl)benzaldehyde and subsequent reduction with NaBH₃CN forms the benzamidomethyl linkage:
$$
\text{Triazole} + \text{4-(Morpholine-4-sulfonyl)benzaldehyde} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{3-(Benzamidomethyl)-Triazole}
$$
This step proceeds in 70–80% yield under mild conditions (rt, 4 h).
Amide Coupling
Alternatively, 4-(morpholine-4-sulfonyl)benzoic acid is activated with HATU/DIPEA and coupled to the 3-aminomethyl-triazole intermediate:
$$
\text{3-NH₂CH₂-Triazole} + \text{Benzoic acid} \xrightarrow{\text{HATU, DCM}} \text{Benzamide Product}
$$
Yields range from 65–75% , with purification via column chromatography.
Final Assembly and Characterization
The convergent synthesis involves sequential coupling of the triazole core with the sulfanyl and benzamide moieties. Final purification by recrystallization (EtOAc/hexane) or preparative HPLC affords the target compound in >95% purity . Key characterization data include:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 615.7 g/mol | HRMS |
| Melting Point | 218–220°C | DSC |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, triazole), 7.89–7.12 (m, Ar-H) | 400 MHz |
| HPLC Purity | 98.2% | C18, MeCN/H₂O |
Mechanistic Insights and Optimization
Role of Catalysts in Triazole Formation
CuCl₂ accelerates cyclization by coordinating to the amidrazone nitrogen, lowering the activation energy for ring closure. PTSA in PEG solvent enhances electrophilicity of imidate intermediates, favoring cyclization over side reactions.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while PEG-400 reduces environmental toxicity and simplifies workup.
Challenges and Alternative Routes
Regioselectivity in Triazole Substitution
Competing N1 vs. N2 alkylation during functionalization necessitates careful control of base strength and temperature.
Green Chemistry Approaches
Recent advances employ B(C₆F₅)₃ -catalyzed dehydrogenative cyclization, avoiding transition metals and achieving 85% yield under solvent-free conditions.
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key steps include:
- Formation of the triazole core via cyclization of thiosemicarbazide intermediates.
- Introduction of the morpholine-sulfonyl group through sulfonylation under basic conditions.
- Final coupling reactions to attach fluorophenyl and methylphenyl substituents. Techniques like refluxing in anhydrous solvents (e.g., DMF or THF) and catalytic agents (e.g., triethylamine) are critical for intermediate stabilization .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural confirmation relies on:
Q. What primary biological targets are associated with this compound?
The compound’s morpholine-sulfonyl and triazole groups suggest interactions with enzymes like kinases or proteases. Computational docking (e.g., Glide software) predicts binding to ATP-binding pockets or allosteric sites, similar to sulfonamide-based inhibitors .
Advanced Research Questions
Q. How can researchers optimize the synthetic route for improved yield and purity?
Optimization strategies include:
- Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst concentration) .
- Continuous-flow reactors for precise control of exothermic reactions, reducing side products .
- Green chemistry approaches , such as solvent substitution (e.g., ionic liquids) to enhance reaction efficiency .
Q. What computational strategies are used to predict and validate biological activity?
Advanced methods include:
- Molecular docking (Glide) : Utilizes OPLS-AA force fields to simulate ligand-receptor interactions and rank binding poses .
- Molecular dynamics (MD) simulations : Assess stability of docked complexes over time (≥100 ns trajectories) to filter false positives .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for structural analogs .
Q. How can discrepancies in crystallographic data (e.g., bond length variations) be resolved?
Address discrepancies by:
Q. What structure-activity relationship (SAR) approaches guide derivative design?
SAR strategies focus on:
- Modifying the triazole ring’s substituents (e.g., replacing 3-methylphenyl with electron-withdrawing groups) to enhance target selectivity .
- Altering the morpholine-sulfonyl group’s conformation to improve solubility and bioavailability .
- Using in vitro enzyme inhibition assays to correlate structural changes with activity trends .
Q. How can researchers ensure reproducibility in multi-step synthesis across labs?
Key measures include:
- Strict reaction condition control (e.g., inert atmosphere, standardized catalysts) .
- HPLC monitoring of intermediates to ensure ≥95% purity before proceeding .
- Inter-lab validation using shared reference standards and protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
